

# Noformicin: A Technical Guide to its Chemical Structure, Properties, and Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Noformicin** is a naturally derived antiviral agent produced by the actinomycete Nocardia formica. Possessing a unique chemical structure featuring a pyrrolidine carboxamide core and a guanidino group, **noformicin** has demonstrated notable activity against rhinoviruses and respiroviruses. This technical guide provides a comprehensive overview of the available scientific information on **noformicin**, including its chemical structure, physicochemical properties, and known biological activities. Due to the limited availability of recent research, this document consolidates foundational data to serve as a resource for renewed investigation into its therapeutic potential.

## **Chemical Structure and Properties**

**Noformicin**, also known as noformycin, is formally named (2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide[1]. Its chemical identity and fundamental properties are summarized below.

Table 1: Physicochemical Properties of **Noformicin** and its Salts



| Property                                 | Value                                                                                                                                                                                    | Source |  |
|------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|--|
| Chemical Formula                         | C8H15N5O                                                                                                                                                                                 | [1][2] |  |
| Molecular Weight                         | 197.24 g/mol                                                                                                                                                                             | [1][2] |  |
| CAS Registry Number                      | 155-38-4                                                                                                                                                                                 | _      |  |
| IUPAC Name                               | (2S)-5-amino-N-(3-amino-3-<br>iminopropyl)-3,4-dihydro-2H-<br>pyrrole-2-carboxamide                                                                                                      |        |  |
| Synonyms                                 | N-(2-amidinoethyl)-5-imino-2-<br>pyrrolidinecarboxamide; 2-[N-<br>(2-amidinoethyl)carbamoyl]-5-<br>iminopyrrolidine; b-(5-imino-2-<br>pyrrolidinecarboxamido)propa<br>midine; noformycin |        |  |
| рКа                                      | 9.4                                                                                                                                                                                      | _      |  |
| Solubility                               | Soluble in water; somewhat soluble in organic solvents.                                                                                                                                  |        |  |
| Melting Point ((±)-Form dihydrochloride) | 252-254 °C                                                                                                                                                                               |        |  |
| Melting Point ((+)-Form dihydrochloride) | Decomposes at 263-264 °C                                                                                                                                                                 | _      |  |
| Optical Rotation ([a]D25 of (+)-Form)    | +8.8° (in methanol)                                                                                                                                                                      |        |  |

# **Synthesis of Noformicin**

The chemical synthesis of both the (+)- and (±)-forms of **noformicin** was first reported by Diana in 1973. While the full detailed experimental protocol from the original publication is not readily available in the public domain, the synthesis is a key piece of information for any future research and development efforts.



Below is a generalized workflow representing a plausible synthetic route based on the known structure of **noformicin** and general organic chemistry principles. This diagram is for illustrative purposes and is not derived from the original experimental protocol.



Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of **Noformicin**.

# Biological Activity and Mechanism of Action Antiviral Activity



**Noformicin** has been identified as an antiviral agent with specific activity against certain RNA viruses. Early studies demonstrated its inhibitory effects on rhinoviruses and respiroviruses. However, quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values are not widely reported in publicly accessible literature, which is a significant gap in understanding its potency.

Table 2: Reported Antiviral Activity of Noformicin

| Virus Family/Genus | Specific Viruses | Type of Activity                    | Source |
|--------------------|------------------|-------------------------------------|--------|
| Picornaviridae     | Rhinovirus       | Inhibition of cytopathogenic effect |        |
| Paramyxoviridae    | Respirovirus     | Inhibition of cytopathogenic effect |        |

## **Mechanism of Action**

The precise molecular mechanism of action for **noformicin**'s antiviral activity has not been fully elucidated in the available literature. The presence of the guanidino group is a notable structural feature, as other guanidine-containing compounds have been shown to possess antiviral properties. It is plausible that **noformicin** interferes with viral replication processes, such as attachment, entry, uncoating, or nucleic acid synthesis.

Given the lack of specific mechanistic data for **noformicin**, a generalized diagram of potential viral life cycle stages that could be targeted by an antiviral compound is presented below. This is a hypothetical representation and does not depict the confirmed mechanism of **noformicin**.





Click to download full resolution via product page

Caption: Hypothetical intervention points for an antiviral agent in the viral life cycle.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and biological evaluation of **noformicin** are not extensively available in recent literature. The primary reference for its synthesis remains the 1973 publication by G. D. Diana in the Journal of Medicinal Chemistry. For antiviral assays, standard virological techniques such as plaque reduction assays or cytopathic effect (CPE) inhibition assays would be appropriate to quantify the antiviral efficacy of **noformicin**.

General Protocol for a Plaque Reduction Assay:



- Cell Seeding: Plate a monolayer of susceptible host cells (e.g., HeLa cells for rhinovirus) in well plates and incubate until confluent.
- Compound Preparation: Prepare serial dilutions of noformicin in an appropriate cell culture medium.
- Infection: Remove the growth medium from the cells and infect with a known titer of the virus for a specific adsorption period (e.g., 1 hour).
- Treatment: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) containing the different concentrations of **noformicin**.
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
- Visualization and Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque inhibition for each concentration of noformicin compared to a no-drug control. Determine the IC50 value from the doseresponse curve.

## **Conclusion and Future Directions**

**Noformicin** represents a promising, yet understudied, antiviral compound. Its unique chemical structure and initial reports of activity against common respiratory viruses warrant further investigation. Future research should focus on:

- Re-synthesis and Characterization: A full re-synthesis and thorough characterization of noformicin using modern analytical techniques are essential.
- Mechanism of Action Studies: Elucidating the specific molecular target and mechanism of its antiviral action is a high priority. This could involve target-based screening, genetic, and biochemical approaches.



- Quantitative Biological Profiling: Comprehensive screening against a broader panel of viruses, including contemporary clinical isolates, is needed to determine its spectrum of activity and to establish quantitative measures of potency (IC50, MIC).
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of **noformicin** analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

The information compiled in this guide serves as a foundational resource to stimulate and support renewed research into the therapeutic potential of **noformicin** and its derivatives in the ongoing search for novel antiviral agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A synthesis of noformycin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of homologs of noformycin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Noformicin: A Technical Guide to its Chemical Structure, Properties, and Antiviral Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086930#noformicin-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com